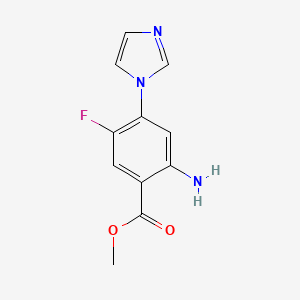

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate

Übersicht

Beschreibung

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate:

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-amino-5-fluorobenzoic acid and 1H-imidazole.

Reaction Steps:

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

Continuous Flow Synthesis: Some advanced production methods utilize continuous flow chemistry to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones

Reduction Products: Alcohols, amines

Substitution Products: Various substituted benzoates

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: The exact pathways depend on the biological context but can include signaling pathways, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-amino-4-fluoro-5-(1H-imidazol-1-YL)benzoate

Methyl 2-amino-5-fluoro-4-(1H-imidazol-2-YL)benzoate

Methyl 2-amino-5-fluoro-4-(1H-imidazol-3-YL)benzoate

Uniqueness: The presence of the fluorine atom and the specific position of the imidazole ring make this compound distinct from its analogs, potentially leading to different biological activities and applications.

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate , its preparation, reactions, applications, and mechanisms

Biologische Aktivität

Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-YL)benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and significant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial properties, anticancer potential, and other pharmacological effects. Below are key findings from various studies.

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzimidazole framework exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Other derivatives | 62.5 | Escherichia coli |

| Other derivatives | 12.5 | Salmonella typhi |

In a comparative study, this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

Research has also explored the anticancer potential of this compound. A study on related benzimidazole derivatives found that they could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

The compound's ability to induce apoptosis in cancer cells was noted, with significant alterations in cell cycle progression observed in treated cells.

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against clinical isolates of E. coli and S. aureus. The results demonstrated that the compound inhibited bacterial growth effectively, with an MIC of 50 µg/ml against S. aureus, indicating its potential as an antibacterial agent.

Case Study 2: Anticancer Activity Assessment

A series of experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in decreased viability and increased apoptosis rates. Flow cytometry analysis indicated that the compound induced G0/G1 phase arrest, suggesting its role in inhibiting cell cycle progression.

Analyse Chemischer Reaktionen

Reactivity of Functional Groups

The compound contains three reactive centers:

-

Amino group (-NH₂) at position 2: Prone to acylation, alkylation, or condensation.

-

Fluoro substituent (-F) at position 5: Stabilizes aromaticity but may undergo nucleophilic substitution under harsh conditions.

-

Imidazole ring at position 4: Participates in coordination chemistry, electrophilic substitution, or hydrogen bonding.

-

Methyl ester (-COOCH₃) at position 1: Hydrolyzable to carboxylic acid under acidic/basic conditions.

Nucleophilic Substitution Reactions

The fluoro substituent can undergo substitution in the presence of strong nucleophiles. For example:

Reaction with Thiols

In a study on analogous fluorinated imidazole derivatives, treatment with thiomorpholine in dioxane yielded thioether products via aromatic nucleophilic substitution (SₙAr) . Similar conditions (e.g., DMF, 80°C) could replace the -F group in this compound with -S-R moieties.

Reaction with Amines

Under basic conditions (e.g., K₂CO₃, DMF), the fluoro group may react with primary/secondary amines to form aryl amines. This aligns with protocols for synthesizing 2-aminobenzamide derivatives .

Amino Group Oxidation

The -NH₂ group can oxidize to nitro (-NO₂) under strong oxidants (e.g., H₂O₂/AcOH, 55–60°C). For example, analogous imidazole-bearing amines underwent oxidation to nitro derivatives with retained imidazole integrity .

Electrophilic Substitution on the Imidazole Ring

The imidazole ring undergoes electrophilic substitution at the C-2 or C-4 positions:

Nitration

Reaction with HNO₃/H₂SO₄ introduces a nitro group. For example, nitration of 1H-imidazole derivatives under cold conditions (-78°C) yielded nitroimidazoles .

Sulfonation

Sulfur trioxide (SO₃) in H₂SO₄ can sulfonate the imidazole ring, forming sulfonic acid derivatives.

Condensation Reactions Involving the Amino Group

The -NH₂ group participates in Schiff base formation. For instance:

Reaction with Aldehydes

In ethanolic HOAc, the amino group condenses with aldehydes (e.g., p-fluorobenzaldehyde) to form imines. This is exemplified by Claisen-Schmidt reactions in imidazole-linked benzaldehyde systems .

Hydrolysis of the Methyl Ester

Acidic Hydrolysis

In concentrated HCl (reflux, 6–8 hours), the ester converts to carboxylic acid. For example, methyl 4-(1H-imidazol-1-yl)benzoate hydrolyzed to 4-(1H-imidazol-1-yl)benzoic acid under similar conditions .

Basic Hydrolysis

NaOH (aq.)/EtOH (70°C, 2 hours) yields the sodium carboxylate salt, which can be acidified to the free acid.

Coordination Chemistry

The imidazole nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). For example:

Copper Coordination

In methanol, CuCl₂ reacts with imidazole derivatives to form octahedral complexes, as observed in studies on thiazole-imidazole hybrids .

Thermal Stability and Decomposition

Pyrolysis above 250°C may cleave the imidazole ring or ester group. TGA data for structurally similar compounds show decomposition onset at 220–240°C.

Eigenschaften

IUPAC Name |

methyl 2-amino-5-fluoro-4-imidazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-17-11(16)7-4-8(12)10(5-9(7)13)15-3-2-14-6-15/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLOBTJUUSVLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)N2C=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700205 | |

| Record name | Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-51-3 | |

| Record name | Benzoic acid, 2-amino-5-fluoro-4-(1H-imidazol-1-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.